
3',4'-Difluoro-2-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Difluoro-2-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached to the rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products like carboxylic acids or aldehydes.
Reduction: Reduced biphenyl derivatives with altered functional groups.
科学的研究の応用
Chemistry: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atoms can enhance binding affinity and selectivity in drug design .
Medicine: The compound is explored for its potential use in medicinal chemistry. Fluorinated biphenyl derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used in the production of liquid crystals for display technologies. Its unique properties contribute to the performance and stability of liquid crystal displays .
作用機序
The mechanism by which 3’,4’-Difluoro-2-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, leading to increased potency and selectivity .
類似化合物との比較
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-1,1’-biphenyl
- 4’-Difluoro-2-methyl-1,1’-biphenyl
Uniqueness: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine atoms and methyl group. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated biphenyl derivatives .
特性
分子式 |
C13H10F2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC名 |
1,2-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |
InChIキー |
LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
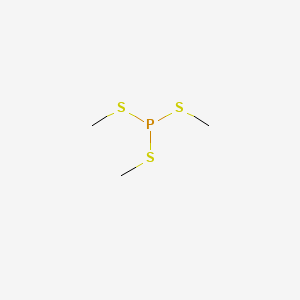

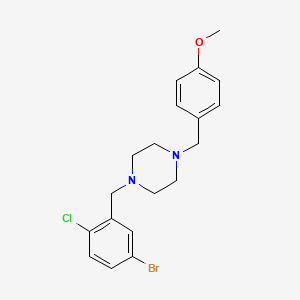
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
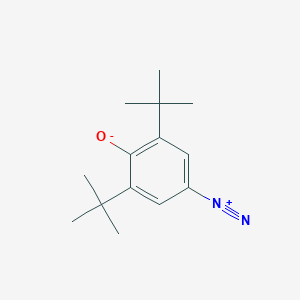
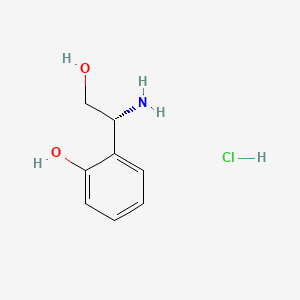

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
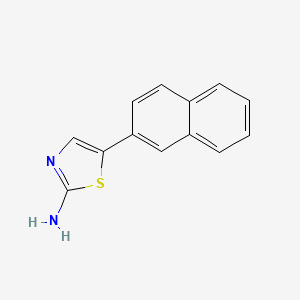
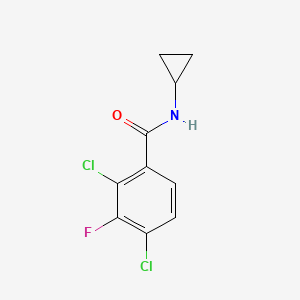
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)
